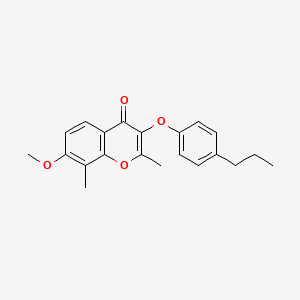
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one, also known as Daphnetin, is a natural coumarin derivative that has gained attention in recent years due to its potential therapeutic properties. Daphnetin has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, anti-oxidant, and anti-coagulant effects.
Mécanisme D'action
The mechanism of action of 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one is not fully understood, but it is believed to be mediated through several pathways. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It also activates the AMPK pathway, which is involved in regulating energy metabolism and cell growth. This compound has also been found to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and inhibit platelet aggregation. This compound has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, this compound has been found to possess anti-coagulant properties, making it a potential candidate for the treatment of thrombosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one in lab experiments is its low toxicity and high bioavailability. It can be easily synthesized and has been found to possess a range of biological activities, making it a versatile compound for research purposes. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory and cardiovascular diseases. Another area of research is the investigation of the potential anti-tumor effects of this compound in vivo. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs.
Méthodes De Synthèse
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one can be synthesized through several methods, including extraction from natural sources such as Daphne odora, or chemical synthesis. One of the most commonly used chemical synthesis methods involves the reaction of 4-hydroxycoumarin with propyl bromide and 4-hydroxybenzaldehyde in the presence of a base. The resulting product is then treated with methoxyamine hydrochloride and acetic anhydride to yield this compound.
Applications De Recherche Scientifique
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been found to possess anti-oxidant and anti-coagulant properties, making it a potential candidate for the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-6-15-7-9-16(10-8-15)25-21-14(3)24-20-13(2)18(23-4)12-11-17(20)19(21)22/h7-12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEURPFWOQSMNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-[2-(methylsulfonyl)ethyl]-4-(3-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5631605.png)
![4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5631609.png)
![(3S*,4R*)-4-methyl-1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidine-3,4-diol](/img/structure/B5631621.png)
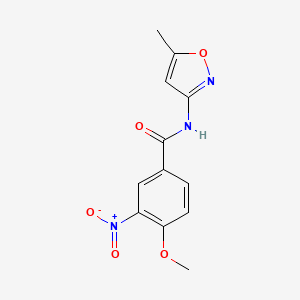
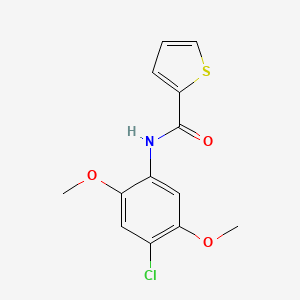
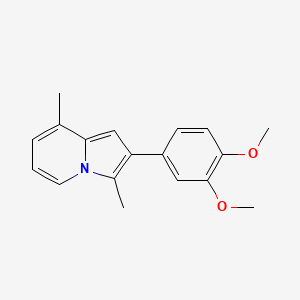
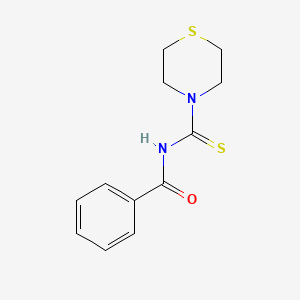
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5631655.png)
![2-{[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B5631664.png)
![1-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5631677.png)
![N-methyl-5-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5631693.png)
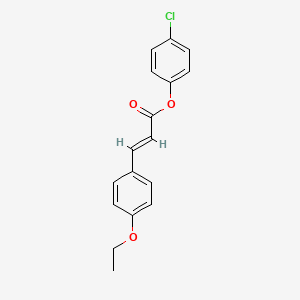
![ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5631705.png)
![(3aR*,6aR*)-2-(methylsulfonyl)-5-[2-(methylthio)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5631709.png)